molecular formula C9H14F2N4O2 B1493211 2-Azido-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-one CAS No. 2098003-51-9

2-Azido-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-one

Cat. No. B1493211
CAS RN: 2098003-51-9
M. Wt: 248.23 g/mol
InChI Key: HDSVMMRCOZQJHK-UHFFFAOYSA-N
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Description

2-Azido-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-one, or 2-AEDF, is a novel small molecule that has recently been developed for use in scientific research. 2-AEDF is an azide-containing compound that has been used in a variety of applications, including chemical synthesis, protein labeling, and drug delivery. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-AEDF.

Scientific Research Applications

Corrosion Inhibition

  • Application : Cadmium(II) Schiff base complexes, including azido complexes, have shown promising properties in corrosion inhibition on mild steel. These complexes demonstrate significant activity in protecting metal surfaces, as evident from electrochemical and microscopic analysis (Das et al., 2017).

Synthesis and Characterization of Metal Complexes

  • Application : Synthesis and structural characterization of double end-to-end azido and thiocyanato bridged copper(II) dimers with tridentate Schiff bases. These complexes exhibit different geometrical configurations, demonstrating the versatility of azido complexes in inorganic chemistry (Jana et al., 2012).

Supramolecular Assemblies

  • Application : Supramolecular assemblies involving azido compounds can form complex structures with different molecular arrangements, contributing to the understanding of molecular interactions and crystal engineering (Arora & Pedireddi, 2003).

Photoredox Alkylazidation

  • Application : Photoredox alkylazidation of alkenes using sodium azide and heteroarenium salts offers a practical method for incorporating azido groups in organic compounds, broadening the scope of synthetic organic chemistry (Yang et al., 2020).

Enhanced Corrosion Inhibition with Schiff Base Complexes

  • Application : Novel zinc(II) Schiff base complexes with azido co-ligands exhibit enhanced corrosion inhibition properties. These complexes provide valuable insights into the application of Schiff base complexes in materials science and corrosion engineering (Das et al., 2019).

properties

IUPAC Name

2-azido-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4O2/c1-2-17-5-7-3-9(10,11)6-15(7)8(16)4-13-14-12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSVMMRCOZQJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1C(=O)CN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Azido-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-one
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Reactant of Route 6
2-Azido-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-one

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